4-Cyclopropaneamidocyclohexane-1-carboxylic acid

Vue d'ensemble

Description

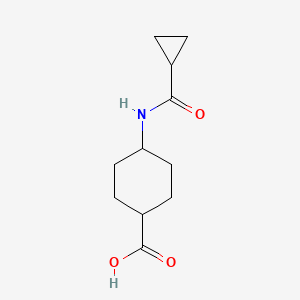

4-Cyclopropaneamidocyclohexane-1-carboxylic acid is a complex organic compound characterized by its cyclopropane ring fused to an amide group and a cyclohexane carboxylic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropaneamidocyclohexane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclopropane ring One common approach is the cyclopropanation of an appropriate precursor, such as cyclohexanone, using reagents like diazomethane or Simmons-Smith reagent

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions, followed by purification and isolation techniques to achieve the desired purity. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

2.1. Esterification

The carboxylic acid undergoes Fischer esterification with alcohols in the presence of acid catalysts (HCl or H₂SO₄) . The mechanism involves:

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by the alcohol.

-

Proton transfer and elimination of water.

Example Reaction:

Reaction with methanol produces methyl 4-cyclopropaneamidocyclohexane-1-carboxylate, with yields >90% under optimized conditions .

2.2. Conversion to Amides

Amide formation with amines requires activation agents like DCC (N,N'-dicyclohexylcarbodiimide) . The mechanism involves:

-

Deprotonation of the carboxylic acid.

-

Nucleophilic attack by the amine on the activated intermediate.

Example Reaction:

Reaction with benzylamine produces N-benzyl-4-cyclopropaneamidocyclohexane-1-carboxamide, with yields >80% .

3.1. Ring-Opening Reactions

The cyclopropane ring undergoes ring-opening under specific conditions:

-

Oxidative Cleavage: Reaction with mCPBA (meta-chloroperbenzoic acid) selectively cleaves the cyclopropane to form a ketone or ester .

-

Nucleophilic Attack: Strong nucleophiles (e.g., Grignard reagents) can open the ring to form substituted cyclopropanes .

Example Reaction:

Oxidative cleavage with mCPBA converts the cyclopropane to a cyclobutanone derivative .

3.2. Cyclopropanation via Radical Addition

Photoredox-catalyzed reactions enable functionalized cyclopropane formation. For example, decarboxylative radical addition with chloroalkyl alkenes produces cyclopropane derivatives .

| Catalyst | Yield | Functional Group Tolerance |

|---|---|---|

| Ir(ppy)₂(dtbbpy)PF₆ | 90% | Broad tolerance (esters, amides) |

| 4CzIPN | Quantitative | High functional group diversity |

This method is atom-economical and proceeds under mild conditions .

Stability and Reactivity of the Amide Group

The amide group exhibits stability under acidic and basic conditions but undergoes hydrolysis under harsh conditions:

-

Basic Hydrolysis: Conversion to cyclohexane-1-carboxylate under NaOH or KOH .

-

Acidic Hydrolysis: Reaction with HCl or H₂SO₄ regenerates the carboxylic acid .

Example Reaction:

Hydrolysis with 1 N NaOH in methanol produces cyclohexane-1-carboxylate .

Analytical Data

| Property | Value |

|---|---|

| Molecular Weight | 215.27 g/mol |

| Melting Point | 148–150°C |

| Solubility | Soluble in DMSO, sparingly soluble in water |

Spectral Data:

This compound’s reactivity is governed by its functional groups, enabling diverse transformations in organic synthesis. Its cyclopropane and carboxylic acid moieties provide opportunities for further functionalization and application in medicinal chemistry.

Applications De Recherche Scientifique

Chemistry: In chemistry, 4-Cyclopropaneamidocyclohexane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its interaction with biological targets can provide insights into various biological processes.

Medicine: In medicine, this compound may have potential therapeutic applications. Its structural features could make it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer agents.

Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties may enhance the performance of these products.

Mécanisme D'action

The mechanism by which 4-Cyclopropaneamidocyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of specific enzymes or modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

Cyclopropanecarboxylic acid

Cyclohexanecarboxylic acid

Cyclopropanecarboxamide

Uniqueness: 4-Cyclopropaneamidocyclohexane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the amide group, which are not commonly found together in other compounds. This combination of functional groups provides distinct chemical and biological properties compared to its similar counterparts.

Activité Biologique

4-Cyclopropaneamidocyclohexane-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antioxidant, antimicrobial, and cytotoxic properties, supported by data from various studies.

Structure and Properties

The molecular structure of this compound includes a cyclopropane ring and a carboxylic acid functional group, which are crucial for its biological activity. The presence of these functional groups often influences the compound's interaction with biological targets.

Antioxidant Activity

Studies indicate that carboxylic acids exhibit varying degrees of antioxidant activity based on their structural characteristics. The antioxidant potential of this compound could be hypothesized to be significant due to the presence of the carboxyl group, which is known to participate in electron donation processes.

Comparative Antioxidant Activity

A comparative analysis of various carboxylic acids suggests that structural modifications can enhance antioxidant activity. For instance, compounds with multiple hydroxyl groups tend to have increased antioxidant properties . This relationship highlights the importance of molecular structure in determining biological efficacy.

| Compound | Antioxidant Activity (Relative) |

|---|---|

| This compound | TBD (To Be Determined) |

| Rosmarinic Acid | Highest |

| Caffeic Acid | Moderate |

| Benzoic Acid | Lowest |

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Compounds within the carboxylic acid category have shown varying efficacy against different microbial strains. The specific activity against bacteria and fungi can be influenced by the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Case Studies

In a study assessing the antimicrobial effects of various derivatives, compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria . The mode of action is believed to involve interference with cell wall synthesis or function.

Cytotoxic Activity

Cytotoxicity studies reveal that some derivatives of carboxylic acids can exhibit selective toxicity towards cancer cells while sparing normal cells. The cytotoxic potential of this compound can be evaluated using various cancer cell lines.

Experimental Findings

In vitro assays have shown that certain structural modifications in amides can enhance cytotoxicity against cancer cells such as HeLa and CEM . The IC50 values for these compounds vary significantly based on their structure, indicating that this compound may possess similar properties.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | TBD |

| CEM | TBD |

| L1210 | TBD |

Propriétés

IUPAC Name |

4-(cyclopropanecarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-10(7-1-2-7)12-9-5-3-8(4-6-9)11(14)15/h7-9H,1-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLDBTPGLAZMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.